3-benzyl-4-methyl-9-[3-(2-oxopyrrolidin-1-yl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
3-benzyl-4-methyl-9-[3-(2-oxopyrrolidin-1-yl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chromeno[8,7-e][1,3]oxazin-2-one core, which is fused with a pyrrolidinyl group. The presence of multiple functional groups and heteroatoms makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-9-[3-(2-oxopyrrolidin-1-yl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-methyl-9-[3-(2-oxopyrrolidin-1-yl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
3-benzyl-4-methyl-9-[3-(2-oxopyrrolidin-1-yl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-9-[3-(2-oxopyrrolidin-1-yl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the study .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-benzyl-4-methyl-9-[3-(2-oxopyrrolidin-1-yl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include other heterocyclic compounds with similar structural features, such as:
- 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives
- Imidazole-containing compounds
- Coumarin derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heteroatoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H28N2O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-benzyl-4-methyl-9-[3-(2-oxopyrrolidin-1-yl)propyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C26H28N2O4/c1-18-20-10-11-23-22(16-27(17-31-23)12-6-14-28-13-5-9-24(28)29)25(20)32-26(30)21(18)15-19-7-3-2-4-8-19/h2-4,7-8,10-11H,5-6,9,12-17H2,1H3 |
InChI Key |
AGGNSDKILDSCDH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCCN4CCCC4=O)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCCN4CCCC4=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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